molecular formula C11H15NO B1436054 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol CAS No. 2060035-19-8

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Cat. No. B1436054
M. Wt: 177.24 g/mol
InChI Key: KKQMDYOXIAKHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical compound with the CAS Number: 2060035-19-8 . It has a molecular weight of 177.25 and its IUPAC name is 4-methyl-1-(pyridin-3-yl)pent-3-en-1-ol . The compound is used in scientific research and its versatility enables applications in various fields, including pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is 1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 . This indicates the presence of a pyridin-3-yl group and a pent-3-en-1-ol group in the molecule .

Scientific Research Applications

  • Scientific Field: Pharmaceutical Research

    • Application : The compound “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical reagent that can be used in the synthesis of various pharmaceutical compounds .
    • Results or Outcomes : The outcomes of using this compound in pharmaceutical research would depend on the specific synthesis pathway and the target compound being synthesized .
  • Scientific Field: Medicinal Chemistry

    • Application : Compounds with similar structures have been used in the design and synthesis of potential anti-tubercular agents .
    • Results or Outcomes : The synthesized compounds are then tested for their anti-tubercular activity. The results would depend on the specific compound and the testing procedures .
  • Scientific Field: Chemosensor Development

    • Application : Pyrene-based compounds similar to “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” have been used in the development of chemosensors for detecting Cu (II) ions .
    • Method of Application : The compound is synthesized and then tested for its ability to detect Cu (II) ions in a laboratory setting .
    • Results or Outcomes : The results would depend on the specific compound and the testing procedures .
  • Scientific Field: Anti-Tubercular Drug Development

    • Application : Compounds with similar structures have been used in the design and synthesis of potential anti-tubercular agents .
    • Method of Application : These compounds are typically synthesized in a laboratory setting using standard organic synthesis techniques. The specific procedures would depend on the target compound and the synthesis pathway .
    • Results or Outcomes : The synthesized compounds are then tested for their anti-tubercular activity. The results would depend on the specific compound and the testing procedures .
  • Scientific Field: Alzheimer’s Disease Research

    • Application : Compounds similar to “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” have been used in the synthesis of drugs for Alzheimer’s disease .
    • Method of Application : The compound is synthesized and then tested for its efficacy in treating Alzheimer’s disease in a laboratory setting .
    • Results or Outcomes : The results would depend on the specific compound and the testing procedures .
  • Scientific Field: Heterocyclic Chemistry
    • Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
    • Method of Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
    • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

The safety information and hazards associated with “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” are not specified in the available resources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methyl-1-pyridin-3-ylpent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMDYOXIAKHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CN=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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